

Physical and chemical characteristics of 4-(Methylamino)butan-1-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Methylamino)butan-1-ol

Cat. No.: B1365977

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An In-depth Technical Guide to 4-(Methylamino)butan-1-ol

Abstract

This technical guide provides a comprehensive overview of **4-(Methylamino)butan-1-ol** (CAS No. 42042-68-2), a bifunctional amino alcohol of significant interest to researchers and professionals in organic synthesis and drug development. The document delineates its core physicochemical properties, outlines common synthetic and analytical methodologies, discusses its chemical reactivity and stability, and explores its applications as a versatile building block in medicinal chemistry. The protocols and data presented are grounded in established scientific literature to ensure technical accuracy and practical utility for laboratory and process development settings.

Introduction

4-(Methylamino)butan-1-ol is a linear C5 amino alcohol featuring a primary alcohol at one terminus and a secondary methylamino group at the other. This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules. Its ability to participate in reactions common to both alcohols (e.g., esterification, etherification) and secondary amines (e.g., amidation, alkylation) allows for the construction of diverse molecular architectures. In the pharmaceutical industry, it serves as a key intermediate for compounds targeting neurological disorders, including certain antidepressants and antipsychotics.^[1] This guide aims to be a

definitive resource, consolidating critical technical data and procedural insights for professionals working with this compound.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. These properties dictate choices regarding reaction conditions, purification methods, and storage protocols.

Identity and Structure

- IUPAC Name: **4-(methylamino)butan-1-ol**[\[2\]](#)
- CAS Number: 42042-68-2[\[3\]](#)
- Molecular Formula: C₅H₁₃NO[\[1\]](#)[\[3\]](#)
- Molecular Weight: 103.16 g/mol [\[1\]](#)[\[2\]](#)
- Canonical SMILES: CNCCCCO[\[2\]](#)
- InChIKey: DBKSSENEKWOVKL-UHFFFAOYSA-N[\[4\]](#)

Tabulated Physical and Chemical Data

The quantitative properties of **4-(Methylamino)butan-1-ol** are summarized in the table below. These values have been aggregated from various chemical data sources and are crucial for experimental design.

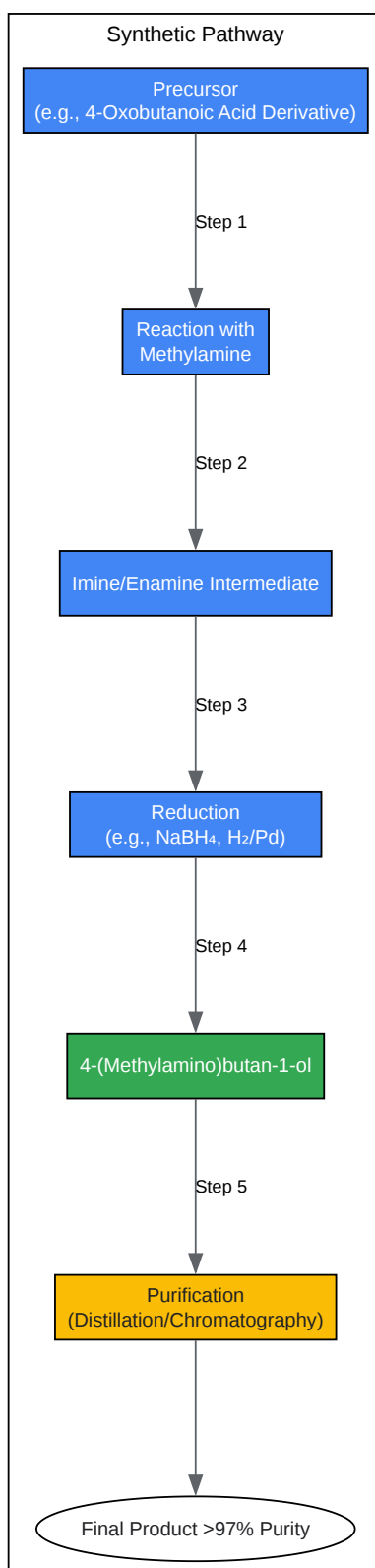
Property	Value	Source(s)
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	167.18 °C at 760 mmHg	[1][3]
Density	0.879 g/cm ³	[3]
Flash Point	67.24 °C	[3]
pKa (Predicted)	15.14 ± 0.10 (Alcohol), ~10.8 (Amine)	[3]
LogP (Predicted)	0.369	[3]
Vapor Pressure	0.568 mmHg at 25 °C	[3]
Hydrogen Bond Donors	2	[3]
Hydrogen Bond Acceptors	2	[3]
Rotatable Bonds	4	[3]

Synthesis and Purification

The synthesis of **4-(Methylamino)butan-1-ol** can be achieved through several routes. The choice of method often depends on the starting material availability, scale, and desired purity. A common and illustrative approach is the reductive amination of a suitable precursor.

Synthetic Workflow: Reductive Amination

Reductive amination is a robust method for forming amines. In this context, it involves reacting a carbonyl compound (or its equivalent) with methylamine, followed by reduction of the intermediate imine. A logical workflow for a potential synthesis starting from 4-aminobutan-1-ol is depicted below. This pathway involves an initial protection step, followed by methylation and deprotection, or a direct reductive amination of a suitable aldehyde precursor.



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Caption: A generalized workflow for the synthesis and purification of **4-(Methylamino)butan-1-ol**.

Laboratory-Scale Synthesis Protocol (Illustrative)

This protocol describes a reductive amination approach starting from 4-hydroxybutanal.

Objective: To synthesize **4-(Methylamino)butan-1-ol** with high purity.

Materials:

- 4-hydroxybutanal (1 equivalent)
- Methylamine (CH_3NH_2) solution (e.g., 40% in H_2O , 1.2 equivalents)
- Sodium borohydride (NaBH_4) or Sodium triacetoxyborohydride (STAB) (1.5 equivalents)
- Methanol (MeOH) as solvent
- Dichloromethane (DCM) for extraction
- Anhydrous Magnesium Sulfate (MgSO_4)
- Hydrochloric Acid (HCl), 1M
- Sodium Hydroxide (NaOH), 1M

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybutanal in methanol under an inert atmosphere (e.g., Nitrogen). Cool the solution to 0 °C in an ice bath.
- **Imine Formation:** Slowly add the methylamine solution to the cooled reaction mixture. Stir for 1-2 hours at 0 °C to allow for the formation of the intermediate imine. The progress can be monitored by Thin Layer Chromatography (TLC).
- **Reduction:** Once imine formation is complete, add the reducing agent (e.g., NaBH_4) portion-wise, ensuring the temperature remains below 10 °C. Causality Note: Portion-wise addition

is critical to control the exothermic reaction and prevent side reactions.

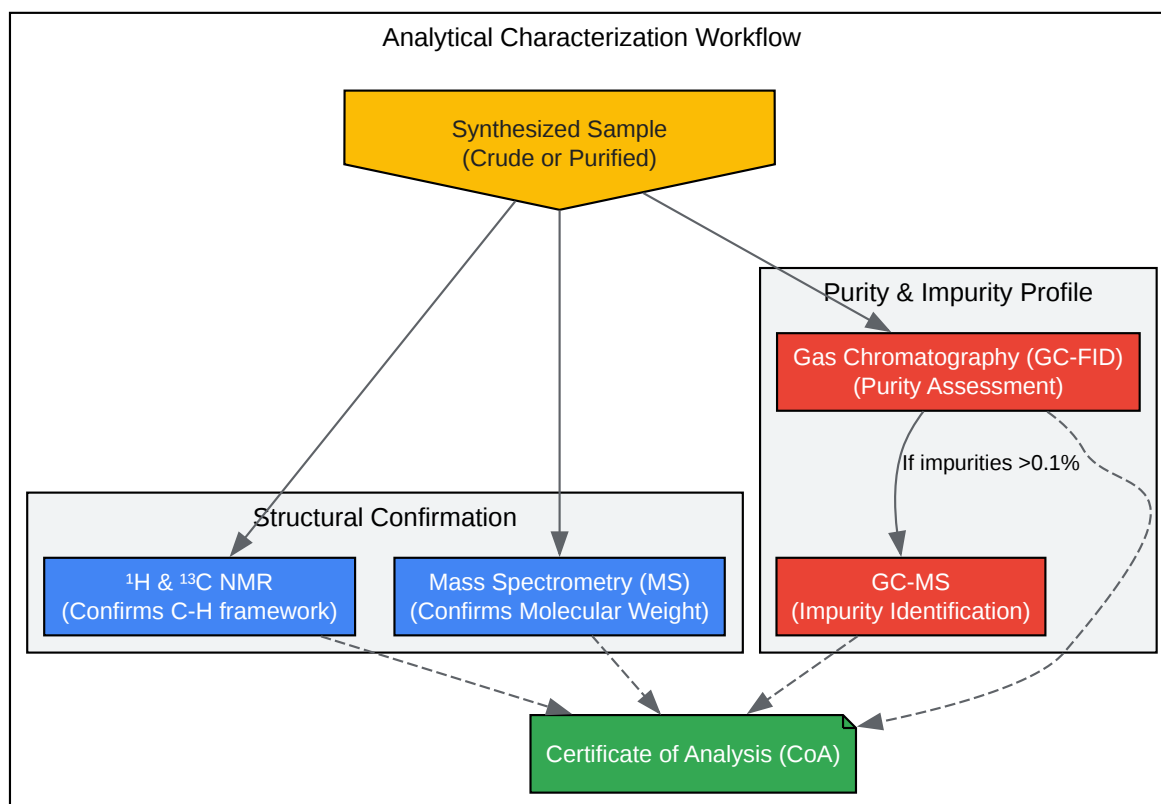
- **Quenching:** After the reaction is complete (as indicated by TLC), slowly add 1M HCl to quench the excess reducing agent until the effervescence ceases.
- **Work-up & Extraction:** Adjust the pH of the solution to >10 with 1M NaOH. Extract the aqueous layer three times with dichloromethane. Combine the organic layers.
- **Drying and Concentration:** Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** The resulting crude oil is purified by vacuum distillation or column chromatography to yield the final product.

Analytical Characterization

Confirming the identity and purity of **4-(Methylamino)butan-1-ol** is essential. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic and Chromatographic Workflow

A standard workflow for the complete characterization of a synthesized batch of **4-(Methylamino)butan-1-ol** is outlined below. This ensures both structural confirmation and purity assessment.



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Caption: A standard analytical workflow for the characterization of **4-(Methylamino)butan-1-ol**.

Expected Analytical Data

- ^1H NMR:** The proton NMR spectrum is expected to show characteristic peaks for the N-methyl group (singlet), the four methylene groups (CH_2) in the butyl chain (multiplets), and the exchangeable protons of the amine (NH) and alcohol (OH) groups.
- Mass Spectrometry (MS):** Electron ionization (EI) or chemical ionization (CI) would confirm the molecular weight. The monoisotopic mass is 103.0997 Da.[2] Predicted adducts such as $[\text{M}+\text{H}]^+$ would appear at m/z 104.10700.[5]

- Gas Chromatography (GC): A suitable GC method, often using a polar capillary column, can be developed to determine the purity of the compound. The retention time under specific conditions serves as an identifier, while the peak area percentage provides a quantitative measure of purity.

Chemical Reactivity and Stability

The reactivity of **4-(Methylamino)butan-1-ol** is governed by its two functional groups: the secondary amine and the primary alcohol.

- Amine Reactivity: The secondary amine is nucleophilic and basic. It readily undergoes N-alkylation, acylation to form amides, and can react with aldehydes and ketones.
- Alcohol Reactivity: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, esterified with carboxylic acids or their derivatives, or converted to an ether.
- Stability and Storage: The compound is stable under standard conditions. However, it should be stored in a cool (2-8 °C), dry, dark place in a tightly sealed container to prevent oxidation and moisture absorption.^{[3][4][6]} It is incompatible with strong oxidizing agents and acids.^[7]

Applications in Drug Development

The structural motif of **4-(Methylamino)butan-1-ol** is present in several active pharmaceutical ingredients (APIs). It is primarily used as a synthetic building block.^[8] Its utility stems from the defined four-carbon chain that separates a nucleophilic nitrogen from a hydroxyl group, a common pharmacophore in various drug classes. It is particularly noted as a key intermediate in the synthesis of drugs targeting neurological disorders.^[1]

Safety and Handling

As a chemical reagent, **4-(Methylamino)butan-1-ol** must be handled with appropriate care.

- Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and may cause serious eye irritation or damage (H318/H319).^[2] It may also cause respiratory irritation (H335).^{[2][4]}

- Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[7] Work should be conducted in a well-ventilated area or a chemical fume hood.[9]
- First Aid Measures:
 - Skin Contact: Immediately remove contaminated clothing and rinse the skin with plenty of water.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.
 - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

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- To cite this document: BenchChem. [Physical and chemical characteristics of 4-(Methylamino)butan-1-ol]. BenchChem, [2026]. [Online PDF]. Available at:

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